

Application Notes and Protocols for Src-3-IN-2 In Vitro Assays

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Compound of Interest

Compound Name: Src-3-IN-2

Cat. No.: B12385885

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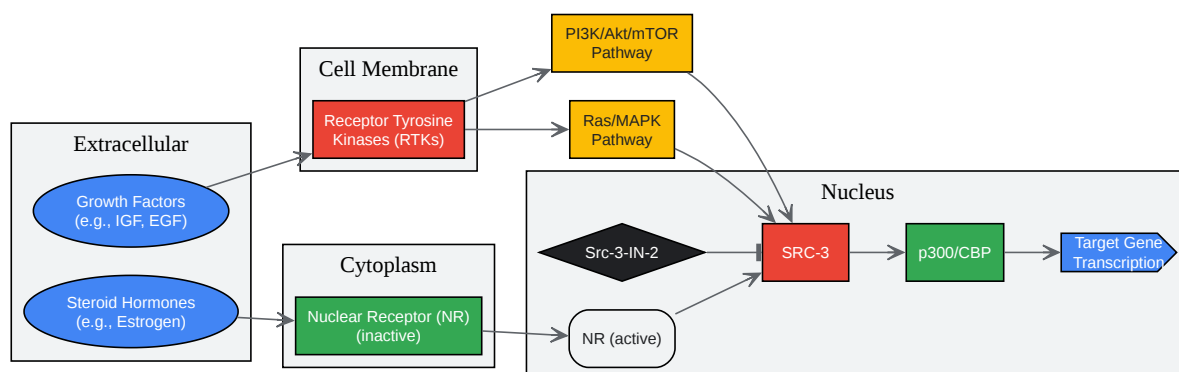
For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid Receptor Coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1), is a pivotal transcriptional coactivator that plays a crucial role in mediating the activity of nuclear hormone receptors and other transcription factors.^{[1][2]} Its overexpression is frequently linked to the development and progression of various cancers, making it a compelling target for therapeutic intervention. **Src-3-IN-2** and its analogs (such as SI-10 and SI-12) are small molecule inhibitors designed to target the function of SRC-3, offering a promising avenue for cancer therapy.^{[3][4]} These application notes provide detailed protocols for key in vitro assays to characterize the activity of **Src-3-IN-2** and similar inhibitors.

Signaling Pathways Involving SRC-3

SRC-3 functions as a central node in multiple signaling pathways that are critical for cell proliferation, survival, and metastasis. It enhances the transcriptional activity of nuclear receptors, such as the estrogen receptor (ER), and integrates signals from growth factor pathways like the Insulin-like Growth Factor (IGF) and Epidermal Growth Factor (EGF) pathways.^{[2][5]}



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Caption: SRC-3 integrates signals from growth factor and steroid hormone pathways.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of **Src-3-IN-2**'s advanced analogs, SI-10 and SI-12, against various cancer cell lines. This data is representative of the potency of this class of SRC-3 inhibitors.

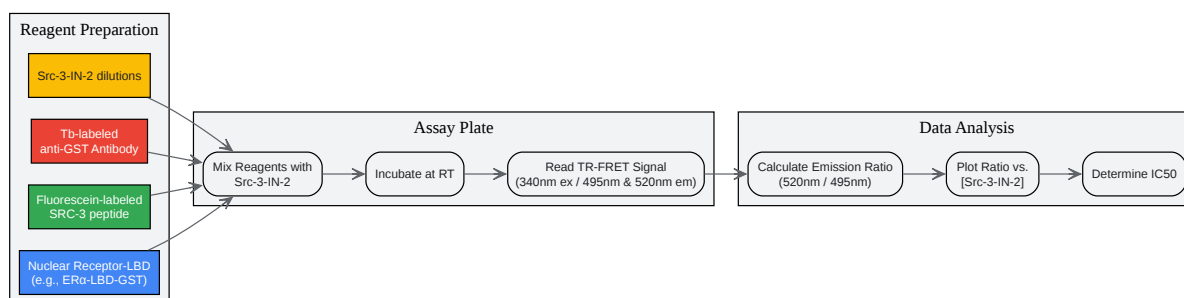
Compound	Cell Line	Cancer Type	IC50 (nM)
SI-10	Mino	Mantle Cell Lymphoma	~10
Jeko-1	Mantle Cell Lymphoma	~20	
SI-12	Mino	Mantle Cell Lymphoma	~15
Jeko-1	Mantle Cell Lymphoma	~25	
Src-3-IN-2	MCF7	Breast Cancer	3.4

Note: IC₅₀ values for SI-10 and SI-12 are approximated from graphical data presented in the cited literature.[6] The IC₅₀ for **Src-3-IN-2** is from a separate source.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay measures the ability of **Src-3-IN-2** to disrupt the interaction between a nuclear receptor ligand-binding domain (LBD) and a peptide derived from SRC-3.



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